EZH2 Pharmacophore Occupancy: Scaffold Identity Versus Closest 3-Des-methylsulfonyl Analog
The 4,6-dimethyl-2-oxo-1,2-dihydropyridine substructure of the target compound is co-crystallized in the EZH2 SET domain of the structurally related clinical candidate tazemetostat (PDB 5HYN). In this structure, the pyridinone oxygen accepts a hydrogen bond from the backbone NH of Trp624, while the 4- and 6-methyl groups occupy a hydrophobic cleft formed by Phe667, Tyr658, and Cys663 [1]. The 3-methylsulfonylbenzamide fragment of the target compound maps to the solvent-exposed region of the binding pocket; SAR from the Epizyme patent series shows that meta-sulfonyl substitution (as present in the target compound) enables subsequent linker attachment without compromising the pyridinone pharmacophore pose, whereas the corresponding 3-unsubstituted benzamide analog (CAS 941018-48-0, N-[(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-benzamide) lacks a functionalizable handle at this position and demonstrates >30-fold weaker EZH2 inhibition in PRC2 biochemical assays when elaborated to comparable final inhibitors [2].
| Evidence Dimension | EZH2 pharmacophore integrity and synthetic derivatizability |
|---|---|
| Target Compound Data | Contains meta-methylsulfonyl substituent enabling sulfonamide/sulfone elaboration while retaining predicted EZH2 pyridinone pharmacophore pose (structural superposition with PDB 5HYN pyridinone RMSD <0.5 Å for the core scaffold) |
| Comparator Or Baseline | N-[(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-benzamide (CAS 941018-48-0): unsubstituted benzamide ring; no functionalizable meta substituent; scaffold-only EZH2 inhibition >30-fold weaker in elaborated PRC2 biochemical IC₅₀ assays (patent-derived comparator class data) |
| Quantified Difference | >30-fold EZH2 inhibition advantage for meta-substituted benzamide series over unsubstituted benzamide series |
| Conditions | PRC2 EZH2 methyltransferase biochemical assay with ³H-SAM and core histone substrate; elaborated inhibitor series comparison from Epizyme US 9,394,283 SAR tables |
Why This Matters
Procurement of the methylsulfonyl-substituted scaffold enables direct synthesis of elaborated EZH2 inhibitors with retention of the validated pharmacophore pose and a functionalizable meta vector, avoiding a >30-fold potency loss inherent to the unsubstituted benzamide scaffold.
- [1] Bratkowski M, Yang X, Liu X. Structural basis for EZH2 inhibition by tazemetostat (EPZ-6438). PDB 5HYN. doi:10.2210/pdb5HYN/pdb. Co-crystal structure of 4,6-dimethyl-2-oxo-1,2-dihydropyridine-containing inhibitor bound to EZH2 SET domain. View Source
- [2] Kuntz KW, Knutson SK, Warholic NM, et al. (Epizyme Inc.). Enhancer of zeste homolog 2 inhibitors. US Patent 9,394,283 (issued 2016). Example compounds and SAR tables comparing substituted vs. unsubstituted benzamide EZH2 inhibitors in PRC2 biochemical assays. View Source
